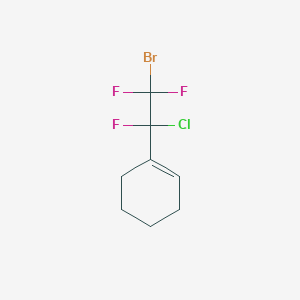

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene

Übersicht

Beschreibung

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene is a chemical compound with the molecular formula C8H9BrClF3. It is characterized by the presence of a cyclohexene ring substituted with a bromo, chloro, and trifluoroethyl group. This compound is used in various chemical research applications due to its unique structure and reactivity .

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with a halogenated trifluoroethyl compound under specific conditions. One common method includes the use of bromine and chlorine sources in the presence of a catalyst to facilitate the halogenation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can be oxidized or reduced to form different products.

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Fluorinated Compounds

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene serves as a versatile intermediate in the synthesis of fluorinated organic compounds. The presence of bromine and chlorine atoms facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the development of pharmaceuticals and agrochemicals where fluorine atoms enhance biological activity and metabolic stability.

Rearrangement Reactions

The compound can participate in sigmatropic rearrangements, which are crucial for synthesizing complex molecular architectures. For example, studies have shown that derivatives of this compound can undergo [3,3]-sigmatropic rearrangements, leading to the formation of valuable products such as trifluoromethylated cyclic compounds .

Biological Applications

Pharmaceutical Development

Due to its unique halogenated structure, this compound is being investigated for potential use in drug development. The incorporation of trifluoromethyl groups is known to enhance the pharmacokinetic properties of drug candidates, including increased lipophilicity and metabolic stability. Researchers are exploring its role as a precursor for synthesizing novel therapeutic agents targeting various diseases.

Biochemical Studies

The compound's reactivity allows it to be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with biomolecules makes it suitable for probing mechanisms of action in drug metabolism studies .

Material Science

Polymer Chemistry

In polymer science, this compound can be employed as a monomer or co-monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them ideal for applications in coatings, adhesives, and sealants used in harsh environments.

Fluorinated Coatings

The compound's properties make it a candidate for developing specialty coatings that require low surface energy and high durability. Fluorinated coatings are widely used in various industries, including automotive and aerospace, due to their resistance to chemicals and weathering.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A recent study demonstrated the synthesis of a novel anti-cancer agent using this compound as an intermediate. The researchers reported improved efficacy compared to non-fluorinated analogs due to enhanced binding affinity to target proteins.

Case Study 2: Development of Fluorinated Polymers

Another investigation focused on the use of this compound in creating fluorinated polymers with exceptional barrier properties against gases and liquids. The resulting materials showed significant improvements in performance metrics compared to traditional polymers used in packaging applications.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene involves its interaction with molecular targets through its halogenated groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene can be compared with other halogenated cyclohexene derivatives, such as:

- 1-(2-Bromo-1-fluoroethyl)cyclohex-1-ene

- 1-(2-Chloro-1-fluoroethyl)cyclohex-1-ene

- 1-(2-Bromo-1-chloroethyl)cyclohex-1-ene

These compounds share similar structures but differ in the specific halogen substituents, which can influence their reactivity and applications. The presence of trifluoromethyl groups in this compound makes it unique and potentially more reactive in certain chemical reactions .

Biologische Aktivität

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene is a halogenated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.

The compound is characterized by the following properties:

- IUPAC Name: this compound

- CAS Number: 231953-30-3

- Molecular Formula: C9H8BrClF3

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: The presence of bromine and chlorine atoms can enhance the compound's ability to interact with various enzymes, potentially inhibiting their activity.

- Cell Membrane Interaction: The trifluoroethyl group may influence the compound's lipophilicity, allowing it to penetrate cell membranes effectively and alter cellular functions.

- Reactive Intermediate Formation: The compound can form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its effects on different types of cells:

Anticancer Activity

Several studies have reported the compound's potential anticancer properties:

- Cell Lines Tested: The compound has been tested against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells.

- Mechanisms of Action: It appears to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer efficacy. The lead compound demonstrated significant cytotoxicity against A549 cells with an IC50 value of 15 µM. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of the compound against clinical isolates. The results indicated that modifications to the halogen substituents could enhance activity against resistant strains, suggesting a pathway for developing novel antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:

- Absorption: High lipophilicity may facilitate rapid absorption through biological membranes.

- Distribution: The presence of halogen atoms likely influences tissue distribution patterns.

- Metabolism: Potential metabolic pathways include oxidative dehalogenation and conjugation reactions.

Eigenschaften

IUPAC Name |

1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClF3/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWHQTLVLTZNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371225 | |

| Record name | 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231953-30-3 | |

| Record name | 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.